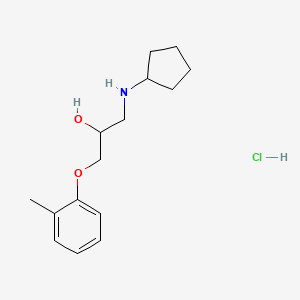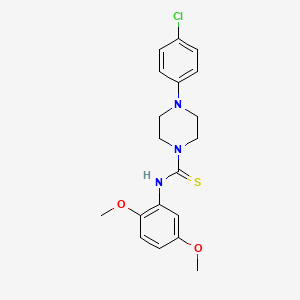![molecular formula C12H19BrClNO B4395616 N-[(5-bromo-2-ethoxyphenyl)methyl]propan-1-amine;hydrochloride](/img/structure/B4395616.png)
N-[(5-bromo-2-ethoxyphenyl)methyl]propan-1-amine;hydrochloride
Vue d'ensemble
Description
N-[(5-bromo-2-ethoxyphenyl)methyl]propan-1-amine;hydrochloride: is an organic compound that features a bromine atom, an ethoxy group, and a propanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-bromo-2-ethoxyphenyl)methyl]propan-1-amine;hydrochloride typically involves the following steps:
Bromination: The starting material, 2-ethoxybenzylamine, undergoes bromination using bromine or a bromine source in the presence of a suitable solvent like acetic acid.
Alkylation: The brominated intermediate is then subjected to alkylation with 1-bromopropane in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of 5-bromo-2-ethoxybenzaldehyde or 5-bromo-2-ethoxybenzoic acid.
Reduction: Formation of N-(2-ethoxybenzyl)-1-propanamine.
Substitution: Formation of N-(5-azido-2-ethoxybenzyl)-1-propanamine or N-(5-thio-2-ethoxybenzyl)-1-propanamine.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the development of bioactive compounds.
Medicine:
- Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(5-bromo-2-ethoxyphenyl)methyl]propan-1-amine;hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and ethoxy group can influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
- N-(5-bromo-2-methoxybenzyl)-1-propanamine hydrochloride
- N-(5-bromo-2-ethoxybenzyl)-1-butanamine hydrochloride
- N-(5-bromo-2-ethoxybenzyl)-1-pentanamine hydrochloride
Comparison:
- N-(5-bromo-2-methoxybenzyl)-1-propanamine hydrochloride: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and binding properties.
- N-(5-bromo-2-ethoxybenzyl)-1-butanamine hydrochloride: Longer alkyl chain, which may influence its solubility and pharmacokinetics.
- N-(5-bromo-2-ethoxybenzyl)-1-pentanamine hydrochloride: Even longer alkyl chain, further affecting its physical and chemical properties.
Propriétés
IUPAC Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO.ClH/c1-3-7-14-9-10-8-11(13)5-6-12(10)15-4-2;/h5-6,8,14H,3-4,7,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMGLJOKARBCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)Br)OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide](/img/structure/B4395535.png)
![5-bromo-N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4395536.png)



![N-(4-chloro-2,5-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4395572.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2,2,2-trifluoroethanone](/img/structure/B4395581.png)
![2-(2-fluorobenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole](/img/structure/B4395589.png)
![N-(2-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FORMAMIDE](/img/structure/B4395604.png)
![2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-ETHOXYPHENYL)ACETAMIDE](/img/structure/B4395606.png)

![({1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4395617.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B4395622.png)
![3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B4395630.png)
